Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-
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Overview
Description
Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4. It is a derivative of phenol, where the phenolic groups are connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
Scientific Research Applications
Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound can also interact with enzymes and proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-[1,3-propanediylbis(nitrilomethylidyne)]bis-
- Phenol, 4,4’-[1,3-propanediylbis(oxy)]bis-
- Phenol, 3,3’-[1,3-propanediylbis(methyl)]bis-
Uniqueness
Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- is unique due to its specific 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This linkage influences the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
51834-89-0 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3-[3-(3-hydroxyphenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H16O4/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11,16-17H,3,8-9H2 |
InChI Key |
RHVKMIJTNRFDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)O)O |
Origin of Product |
United States |
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